An In-depth Technical Guide to (5-Tert-butyl-1,3,4-oxadiazol-2-YL)methanamine: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to (5-Tert-butyl-1,3,4-oxadiazol-2-YL)methanamine: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and broad spectrum of pharmacological activities. This guide focuses on a specific derivative, (5-Tert-butyl-1,3,4-oxadiazol-2-YL)methanamine, a molecule of significant interest for its potential applications in drug discovery. While direct extensive research on this particular compound is emerging, this document synthesizes information from closely related analogues and the vast body of literature on 1,3,4-oxadiazoles to provide a comprehensive technical overview. We will delve into its chemical structure, a proposed synthetic pathway, predicted physicochemical properties, and its promising therapeutic applications, supported by established experimental protocols.
Introduction: The Significance of the 1,3,4-Oxadiazole Moiety
The 1,3,4-oxadiazole ring is a five-membered heterocyclic system containing one oxygen and two nitrogen atoms. This scaffold is considered a "privileged structure" in drug discovery due to its favorable characteristics. The 1,3,4-oxadiazole nucleus is isosteric to amide and ester functionalities, offering improved metabolic stability and pharmacokinetic profiles.[1][2] Derivatives of 1,3,4-oxadiazole have demonstrated a remarkable range of biological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral properties.[2][3][4] The incorporation of a bulky tert-butyl group at the 5-position can enhance lipophilicity and potentially modulate biological activity, while the aminomethyl group at the 2-position provides a key site for further chemical modification and interaction with biological targets.
Chemical Structure and Nomenclature
The molecule of interest is systematically named (5-Tert-butyl-1,3,4-oxadiazol-2-YL)methanamine . Its structure consists of a central 1,3,4-oxadiazole ring substituted with a tert-butyl group at the C5 position and a methanamine (-CH₂NH₂) group at the C2 position.
Caption: Proposed synthetic route for (5-Tert-butyl-1,3,4-oxadiazol-2-YL)methanamine.
The synthesis commences with the formation of pivaloyl hydrazide from pivalic acid and hydrazine hydrate. This is followed by a coupling reaction with N-Boc-glycine to yield an intermediate N'-acyl-N-Boc-glycinylhydrazide. Subsequent dehydrative cyclization, often facilitated by reagents like phosphorus oxychloride (POCl₃) or tosyl chloride (TsCl), forms the 1,3,4-oxadiazole ring. The final step involves the deprotection of the Boc group using an acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to afford the target primary amine.
Physicochemical Properties (Predicted)
Predictive models are invaluable for estimating the physicochemical properties of novel compounds in the early stages of drug discovery. [3]The following table summarizes the predicted properties for (5-Tert-butyl-1,3,4-oxadiazol-2-YL)methanamine.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C₇H₁₃N₃O | Basic structural information |
| Molecular Weight | 155.20 g/mol | Influences absorption and diffusion |
| LogP | 0.8 - 1.5 | Indicates lipophilicity and membrane permeability |
| Topological Polar Surface Area (TPSA) | 63.8 Ų | Predicts cell permeability |
| Hydrogen Bond Donors | 2 | Influences solubility and receptor binding |
| Hydrogen Bond Acceptors | 3 | Influences solubility and receptor binding |
| Rotatable Bonds | 2 | Relates to conformational flexibility |
These predicted values suggest that the compound adheres to Lipinski's rule of five, indicating good potential for oral bioavailability.
Spectroscopic Characterization (Expected)
Confirmation of the synthesized structure would rely on a combination of spectroscopic techniques. Based on analogous structures, the following spectral data are anticipated:
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¹H NMR: A singlet for the tert-butyl protons (around 1.3-1.4 ppm), a singlet for the methylene protons adjacent to the amine (around 4.0-4.2 ppm), and a broad singlet for the amine protons (variable, depending on solvent and concentration).
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¹³C NMR: Resonances for the tert-butyl carbons (quaternary and methyls), the methylene carbon, and two distinct signals for the C2 and C5 carbons of the oxadiazole ring (typically in the range of 160-170 ppm).
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IR Spectroscopy: Characteristic absorption bands for N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching, and C=N and C-O-C stretching of the oxadiazole ring.
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Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight.
Potential Biological Activities and Therapeutic Applications
The 1,3,4-oxadiazole scaffold is a versatile pharmacophore, and its derivatives have been extensively investigated for a wide array of therapeutic applications.
Antimicrobial Activity
Numerous 2,5-disubstituted 1,3,4-oxadiazoles have demonstrated potent activity against a range of bacterial and fungal pathogens. [5][6]The presence of the aminomethyl group in the target compound provides a handle for further derivatization, which could lead to enhanced antimicrobial potency.
Anticancer Activity
The 1,3,4-oxadiazole ring is a common feature in many anticancer agents. [7]These compounds can exert their effects through various mechanisms, including enzyme inhibition and disruption of cellular signaling pathways. [7]The lipophilic tert-butyl group may facilitate cell membrane penetration, a desirable property for anticancer drugs.
Anti-inflammatory and Analgesic Activity
Derivatives of 1,3,4-oxadiazole have also been reported to possess significant anti-inflammatory and analgesic properties. [2][4]
Experimental Protocols
Hypothetical Synthesis of (5-Tert-butyl-1,3,4-oxadiazol-2-YL)methanamine
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Synthesis of Pivaloyl Hydrazide: Pivalic acid (1 eq.) is refluxed with an excess of hydrazine hydrate for 4-6 hours. The excess hydrazine is removed under reduced pressure, and the resulting solid is recrystallized from ethanol.
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Coupling with Boc-Glycine: To a solution of pivaloyl hydrazide (1 eq.) and N-Boc-glycine (1 eq.) in anhydrous DMF, a coupling agent such as EDCI (1.2 eq.) and HOBt (1.2 eq.) are added at 0 °C. The reaction mixture is stirred at room temperature for 12-16 hours. The solvent is removed in vacuo, and the residue is purified by column chromatography.
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Dehydrative Cyclization: The intermediate from the previous step is dissolved in phosphorus oxychloride (POCl₃) and refluxed for 2-3 hours. The excess POCl₃ is carefully quenched with ice water and neutralized with a saturated sodium bicarbonate solution. The product, Boc-(5-tert-butyl-1,3,4-oxadiazol-2-yl)methanamine, is extracted with an organic solvent and purified.
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Boc Deprotection: The Boc-protected compound is dissolved in a solution of HCl in dioxane or TFA in dichloromethane and stirred at room temperature for 1-2 hours. The solvent is evaporated, and the resulting hydrochloride salt of the final product is triturated with ether to yield a pure solid.
Protocol for Antibacterial Susceptibility Testing: Broth Microdilution Assay
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a novel compound. [1]
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using a broth microdilution assay.
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Preparation of Bacterial Inoculum: Aseptically prepare a suspension of the test bacterium in a suitable broth (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard. [4]2. Compound Dilution: Prepare a stock solution of (5-Tert-butyl-1,3,4-oxadiazol-2-YL)methanamine in DMSO. Perform serial two-fold dilutions in a 96-well microtiter plate using the appropriate broth to achieve the desired concentration range.
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Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include positive (bacteria only) and negative (broth only) controls.
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Incubation: Incubate the plate at 37°C for 18-24 hours.
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Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. [8]
Conclusion and Future Directions
(5-Tert-butyl-1,3,4-oxadiazol-2-YL)methanamine represents a promising scaffold for the development of novel therapeutic agents. Based on the extensive and favorable biological profile of the 1,3,4-oxadiazole core, this compound is a prime candidate for further investigation. Future research should focus on the successful synthesis and purification of this molecule, followed by comprehensive spectroscopic characterization to confirm its structure. Subsequently, a broad screening against various biological targets, including a panel of pathogenic bacteria, fungi, and cancer cell lines, is warranted to elucidate its full therapeutic potential. Structure-activity relationship (SAR) studies, involving modifications of the tert-butyl and aminomethyl groups, will be crucial in optimizing the potency and selectivity of this promising molecular framework.
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